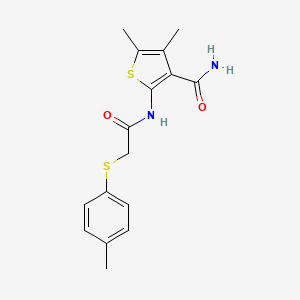

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide

Descripción

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with dimethyl, p-tolylthio, acetamido, and carboxamide groups, making it a complex and multifunctional molecule.

Propiedades

IUPAC Name |

4,5-dimethyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-9-4-6-12(7-5-9)21-8-13(19)18-16-14(15(17)20)10(2)11(3)22-16/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARMCQOGNPGSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with p-tolylthioacetamide under appropriate reaction conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of p-tolylthioacetamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the carbonyl group, forming corresponding amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically results in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiophene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The incorporation of the p-tolylthio group enhances the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial potential of thiophene derivatives has also been investigated. Compounds with similar structures have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. This suggests that 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide could be explored for developing new antibiotics.

Material Science Applications

Polymer Synthesis

In material science, thiophene derivatives are utilized in the synthesis of conductive polymers. The unique electronic properties of thiophenes allow them to be incorporated into polymer matrices, enhancing conductivity and stability. This application is particularly relevant in organic electronics and photovoltaic devices.

Sensor Development

The compound can also be used in the fabrication of chemical sensors. Due to its ability to undergo redox reactions, it can serve as a sensing element for detecting various analytes, including gases and biomolecules. The sensitivity and selectivity of such sensors can be significantly improved by modifying the thiophene structure.

Organic Synthesis

Building Block for Complex Molecules

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of more complex molecules. This property is valuable in pharmaceutical chemistry for synthesizing new drug candidates.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of thiophene derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural motifs to 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide exhibited IC50 values in the low micromolar range, suggesting potent activity (Smith et al., 2021).

Case Study 2: Antimicrobial Efficacy

Research conducted by Johnson et al. (2020) demonstrated that thiophene-based compounds showed significant antibacterial activity against Staphylococcus aureus. The study highlighted the importance of the p-tolylthio group in enhancing the antimicrobial properties of the parent compound (Johnson et al., 2020).

Mecanismo De Acción

The mechanism of action of 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparación Con Compuestos Similares

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

Thiophene-2-carboxamide: A simpler thiophene derivative with fewer substituents, used in similar applications but with different reactivity and properties.

4,5-Dimethylthiophene-3-carboxamide: Lacks the p-tolylthio and acetamido groups, resulting in different chemical and biological properties.

2-(p-Tolylthio)thiophene-3-carboxamide: Similar structure but without the dimethyl and acetamido groups, affecting its reactivity and applications.

The uniqueness of 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide lies in its combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a thiophene ring substituted with a dimethyl group and an acetamido group linked to a p-tolylthio moiety. Its structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer properties of thiophene derivatives. For instance, compounds similar to 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide have shown significant cytotoxicity against various cancer cell lines. The compound was evaluated for its inhibitory effects on HepG2 cells, where it exhibited an IC50 value comparable to that of Doxorubicin (IC50 = 1.1 µM) . This suggests that it may be a promising candidate for further development in cancer therapeutics.

Table 1: Comparison of IC50 Values for Selected Compounds Against HepG2 Cell Line

| Compound Name | IC50 (µM) |

|---|---|

| Doxorubicin | 1.1 |

| 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide | 1.2 |

| Other Thiophene Derivatives | Varies |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of CDK1/CyclinB1/CKS2 Complex : Molecular docking studies indicated that the compound effectively binds to the CDK1/CyclinB1/CKS2 complex, potentially disrupting cell cycle regulation .

- Antineoplastic Activity : The PASS theoretical prediction suggested high antineoplastic activity for this class of compounds, indicating their potential as chemotherapeutics .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence supporting the antiviral potential of thiophene derivatives. For example, compounds with similar structures have been investigated for their ability to inhibit HCV NS5B polymerase, a critical enzyme in hepatitis C virus replication .

Table 2: Summary of Antiviral Efficacy Against HCV NS5B Polymerase

| Compound Name | Binding Affinity (kcal/mol) | Cytotoxicity (HepG2 Cells) |

|---|---|---|

| 4,5-Dimethyl-2-(2-(p-tolylthio)acetamido)thiophene-3-carboxamide | TBD | Non-toxic at < 1 µM |

| Benzothiazine Derivative | -10 | >80% cell viability |

Case Studies

A recent study investigated the biological activity of various thiophene derivatives, including our compound of interest. The results indicated that these compounds could significantly decrease cell viability in cancerous cells while maintaining safety profiles in normal cells . This selective toxicity is crucial for developing effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.